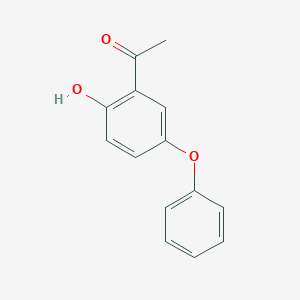

1-(2-Hydroxy-5-phenoxyphenyl)ethanone

描述

Structure

3D Structure

属性

分子式 |

C14H12O3 |

|---|---|

分子量 |

228.24 g/mol |

IUPAC 名称 |

1-(2-hydroxy-5-phenoxyphenyl)ethanone |

InChI |

InChI=1S/C14H12O3/c1-10(15)13-9-12(7-8-14(13)16)17-11-5-3-2-4-6-11/h2-9,16H,1H3 |

InChI 键 |

QLPWHMNSGRANJW-UHFFFAOYSA-N |

规范 SMILES |

CC(=O)C1=C(C=CC(=C1)OC2=CC=CC=C2)O |

产品来源 |

United States |

Advanced Synthetic Methodologies for 1 2 Hydroxy 5 Phenoxyphenyl Ethanone

Retrosynthetic Analysis and Strategic Disconnections for the Compound

Retrosynthetic analysis is a technique used to design a synthesis plan for a target molecule by breaking it down into simpler, commercially available starting materials. numberanalytics.comjocpr.com For 1-(2-Hydroxy-5-phenoxyphenyl)ethanone, the primary strategic disconnections involve the ether linkage and the acetyl group attached to the aromatic ring.

A key disconnection is the carbon-oxygen bond of the diphenyl ether. This leads to two primary synthons: a substituted hydroquinone (B1673460) derivative and a phenylating agent. The forward reaction for this disconnection would typically be a nucleophilic aromatic substitution or a copper-catalyzed Ullmann condensation.

Another significant disconnection is the carbon-carbon bond between the acetyl group and the aromatic ring. This disconnection suggests a Friedel-Crafts acylation reaction in the forward synthesis. rsc.org This approach would involve the acylation of a substituted phenoxy phenol. The choice of disconnection strategy often depends on the availability and reactivity of the starting materials, as well as the desired regioselectivity of the final product. bham.ac.uk

| Disconnection | Synthons | Potential Forward Reactions |

| C-O (Ether Bond) | Hydroquinone derivative, Phenylating agent | Ullmann Condensation, Nucleophilic Aromatic Substitution |

| C-C (Acetyl Group) | Phenoxy phenol, Acetylating agent | Friedel-Crafts Acylation |

Novel Catalytic Approaches in the Synthesis of Phenoxy Acetophenones, Including this compound

Modern organic synthesis increasingly relies on catalytic methods to improve efficiency and selectivity. For the synthesis of phenoxy acetophenones like this compound, several novel catalytic approaches have been developed.

One promising strategy involves the use of palladium-catalyzed cross-coupling reactions to form the diphenyl ether linkage. These methods offer mild reaction conditions and broad functional group tolerance. For instance, the Buchwald-Hartwig amination protocol has been adapted for C-O bond formation, providing an efficient route to diaryl ethers.

Another innovative approach is the use of supported metal nanoparticle catalysts. rsc.org For example, bimetallic iron-ruthenium nanoparticles immobilized on a supported ionic liquid phase (Fe25Ru75@SILP) have shown high activity and selectivity in related transformations. rsc.orgd-nb.info These catalysts can be used in continuous flow systems, offering advantages in terms of scalability and catalyst recycling. d-nb.info

Furthermore, nickel-catalyzed Heck arylation of electron-rich olefins in ionic liquids presents a green chemistry approach for preparing functionalized acetophenones. researchgate.net This method demonstrates high regioselectivity and yield without the need for toxic halide scavengers. researchgate.net

Green Chemistry Principles Applied to the Synthetic Route Design of this compound

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.govresearchgate.net The application of these principles to the synthesis of this compound can lead to more sustainable and environmentally friendly routes.

One key principle is the use of greener solvents. Traditional syntheses often employ volatile and hazardous organic solvents. The development of reactions in aqueous media or under solvent-free conditions is a significant advancement. For example, KHSO4-assisted Michael addition-elimination reactions of formylated acetophenones have been successfully carried out in water.

Another important aspect is the use of catalysts to improve reaction efficiency and reduce waste. researchgate.net As mentioned in the previous section, catalytic methods can replace stoichiometric reagents, leading to higher atom economy and reduced by-product formation. jocpr.com The use of recyclable catalysts further enhances the green credentials of a synthetic route.

Furthermore, microwave-assisted organic synthesis (MAOS) has emerged as a green technology that can accelerate reaction rates, improve yields, and reduce energy consumption. The synthesis of aspirin, for instance, has been achieved using microwave irradiation with various catalysts. researchgate.net

Stereoselective and Regioselective Synthesis Considerations for this compound (if applicable)

For the synthesis of this compound, regioselectivity is a critical consideration, particularly during the introduction of the acetyl group via Friedel-Crafts acylation. The directing effects of the existing substituents on the aromatic ring will determine the position of acylation. The hydroxyl and phenoxy groups are both ortho-, para-directing. Therefore, careful control of reaction conditions is necessary to achieve the desired substitution pattern.

While this compound itself is not chiral and therefore does not require stereoselective synthesis, related structures like chiral α-hydroxy ketones are important in the pharmaceutical industry. researchgate.net The synthesis of such compounds often employs biocatalytic or organocatalytic methods to achieve high enantioselectivity. researchgate.net

Comparative Analysis of Synthetic Efficiencies and Atom Economy for Different Routes to this compound

The efficiency of a synthetic route can be evaluated using various metrics, with atom economy being a key concept in green chemistry. jocpr.com Atom economy measures the proportion of reactant atoms that are incorporated into the final desired product. jocpr.com

Different synthetic routes to this compound will exhibit varying levels of precursor utilization. For instance, a route based on a Friedel-Crafts acylation may have a lower atom economy due to the use of a Lewis acid promoter in stoichiometric amounts, which is not incorporated into the final product. In contrast, a catalytic cross-coupling reaction to form the ether linkage would likely have a higher atom economy.

The table below provides a hypothetical comparison of two potential routes.

| Route | Key Reaction | Theoretical Atom Economy | Notes |

| Route A | Friedel-Crafts Acylation | Lower | Requires stoichiometric Lewis acid. |

| Route B | Catalytic C-O Coupling | Higher | Utilizes a catalyst in small amounts. |

In catalytic routes, by-product formation is often minimized due to the high selectivity of the catalyst. However, potential by-products can arise from side reactions such as homocoupling of the starting materials. The choice of catalyst and reaction conditions is crucial for minimizing these unwanted reactions. Careful analysis of the reaction mixture is necessary to identify and quantify any by-products, which is essential for optimizing the synthetic process.

Mechanistic Investigations of Reactions Involving 1 2 Hydroxy 5 Phenoxyphenyl Ethanone

Elucidation of Reaction Pathways for the Formation of 1-(2-Hydroxy-5-phenoxyphenyl)ethanone

The primary synthetic route to this compound is the Fries rearrangement of 4-phenoxyphenyl acetate. wikipedia.orgbyjus.com This reaction is a classic method for converting phenolic esters into hydroxy aryl ketones, catalyzed by Lewis acids. sigmaaldrich.com The mechanism, while extensively studied, has evidence for both intermolecular and intramolecular pathways, with a widely accepted mechanism involving a carbocation intermediate. wikipedia.org

The reaction commences with the coordination of a Lewis acid, such as aluminum chloride (AlCl₃), to the carbonyl oxygen of the acyl group in 4-phenoxyphenyl acetate. byjus.com This oxygen is more electron-rich and thus a better Lewis base than the phenolic oxygen. byjus.com This coordination polarizes the ester bond, leading to the rearrangement of the Lewis acid to the phenolic oxygen. This step facilitates the cleavage of the ester bond, generating a free acylium carbocation (CH₃CO⁺). wikipedia.orgbyjus.com

Subsequently, the acylium carbocation acts as an electrophile in a classic electrophilic aromatic substitution reaction with the activated phenoxy-substituted aromatic ring. wikipedia.org The attack can occur at either the ortho or para position relative to the hydroxyl group. For the formation of this compound, the substitution occurs at the ortho position. The final step involves hydrolysis to liberate the hydroxy aryl ketone product. organic-chemistry.org

An alternative, though less common, pathway is the direct Friedel-Crafts acylation of 4-phenoxyphenol (B1666991) using an acylating agent like acetyl chloride or acetic anhydride (B1165640) in the presence of a Lewis acid. However, phenols can react to form esters under these conditions, making the Fries rearrangement a more synthetically important method for this class of compounds. wikipedia.org

Role of Intermediates in Synthetic Transformations Utilizing this compound

This compound is a valuable intermediate for the synthesis of more complex molecules, particularly flavonoids and their precursors, chalcones. mdpi.comnih.gov In these transformations, the ketone functionality and the adjacent phenolic hydroxyl group play crucial roles in directing the reaction pathways through the formation of specific intermediates.

Enolate Intermediates in Chalcone (B49325) Synthesis: The most significant role of this compound as an intermediate is observed in the Claisen-Schmidt condensation to form chalcones. researchgate.netchemrevlett.com In a base-catalyzed environment, a proton is abstracted from the α-carbon of the ethanone's acetyl group, forming a resonance-stabilized enolate ion. This enolate is a key nucleophilic intermediate. It then attacks the electrophilic carbonyl carbon of an aromatic aldehyde. This aldol (B89426) addition reaction forms a β-hydroxy ketone intermediate. escholarship.org This intermediate is typically unstable and readily undergoes base-catalyzed dehydration to yield the α,β-unsaturated ketone system characteristic of chalcones. researchgate.net

Chalcone Intermediates in Flavonoid Synthesis: The resulting 2'-hydroxychalcones are themselves crucial intermediates in the biosynthesis and laboratory synthesis of a wide array of flavonoids. mdpi.comnih.govnih.gov The α,β-unsaturated ketone structure and the ortho-hydroxyl group of the chalcone intermediate are perfectly arranged for intramolecular cyclization. nih.gov This cyclization, often occurring under acidic or basic conditions, leads to the formation of flavanones. The 2'-hydroxychalcone (B22705) can also serve as a building block for other flavonoid classes like flavones through subsequent oxidative cyclization reactions. mdpi.comnih.gov

The identification and study of these intermediates are essential for understanding the reaction mechanisms and optimizing the synthesis of these biologically significant compounds. nih.gov

Kinetic and Thermodynamic Studies of Key Reactions Involving this compound

The formation of this compound via the Fries rearrangement is a clear example of a reaction governed by kinetic and thermodynamic control. wikipedia.org The regioselectivity of the acyl group migration—to the ortho or para position—is highly dependent on reaction conditions, particularly temperature. byjus.com

At low reaction temperatures, the reaction is under kinetic control, and the para-substituted product, 4-hydroxy-3-phenoxyacetophenone, is favored. wikipedia.org This is because the para position is sterically less hindered, allowing for a lower activation energy for the electrophilic attack by the acylium ion.

Conversely, at higher temperatures, the reaction is under thermodynamic control, and the ortho-product, this compound, prevails. wikipedia.org The ortho-isomer is thermodynamically more stable due to the formation of a bidentate complex between the phenolic hydroxyl group, the carbonyl oxygen, and the Lewis acid catalyst (e.g., aluminum). wikipedia.org This chelation stabilizes the ortho-product and its transition state, making it the favored product at equilibrium. The choice of solvent also plays a role; non-polar solvents tend to favor the formation of the ortho product. byjus.com

| Temperature | Solvent Polarity | Dominant Control | Major Product |

|---|---|---|---|

| Low | High | Kinetic | Para-isomer (4-hydroxy-3-phenoxyacetophenone) |

| High | Low | Thermodynamic | Ortho-isomer (this compound) |

This indicates that the rate-limiting step involves all three species: the ketone, the aromatic aldehyde (ArCHO), and the base catalyst. escholarship.org

Computational Mechanistic Modeling and Validation of Reactions Related to this compound

Computational chemistry, particularly Density Functional Theory (DFT) calculations, has become an invaluable tool for investigating the complex mechanisms of reactions like the Fries rearrangement. znaturforsch.comnih.gov These theoretical studies provide deep insights into the reaction pathways, transition states, and intermediate structures that are often difficult to observe experimentally. acs.orgresearchgate.net

For the Fries rearrangement leading to this compound, DFT calculations can be employed to:

Investigate Reaction Energetics: Calculations can determine the relative energies of reactants, intermediates, transition states, and products. This allows for a comparison of the activation energies for different proposed pathways, such as the intermolecular versus intramolecular migration of the acyl group. znaturforsch.comnih.gov Studies on similar aryl esters have found that intermolecular pathways, where an acylium-Lewis acid complex is formed and then acts as an electrophile, often have the lowest activation energies. znaturforsch.com

Characterize Intermediates: The geometries and electronic structures of key intermediates, like the complex formed between the phenolic ester and the Lewis acid (e.g., BCl₃ or AlCl₃), can be optimized. znaturforsch.comacs.org This helps to validate the proposed mechanistic steps, such as the initial coordination to the carbonyl oxygen.

Validate Regioselectivity: Computational models can rationalize the observed temperature-dependent ortho/para selectivity. By calculating the energies of the ortho and para transition states and the stability of the final chelated ortho-product complex, the models can confirm that the ortho pathway is thermodynamically favored, consistent with experimental observations at higher temperatures. wikipedia.org

These computational findings are often validated by comparing calculated data, such as predicted NMR chemical shifts of key intermediates, with experimental spectroscopic data. nih.govacs.org

| Parameter | Description | Significance |

|---|---|---|

| Activation Energy (Ea) | The energy barrier that must be overcome for the reaction to occur. | Compares the feasibility of different pathways (e.g., ortho vs. para, inter- vs. intramolecular). znaturforsch.com |

| Transition State (TS) Geometry | The molecular structure at the highest point on the reaction energy profile. | Provides a snapshot of the bond-breaking and bond-forming processes. |

| Intermediate Stability | The relative energy of transient species formed during the reaction. | Confirms the viability of proposed intermediates like the acylium carbocation complex. acs.org |

| Reaction Enthalpy (ΔH) | The overall energy change of the reaction. | Determines if the reaction is exothermic or endothermic. |

Reaction Kinetics of Derivative Formation from this compound

The kinetics of derivative formation from this compound are best exemplified by the synthesis of chalcones and Schiff bases, two important classes of compounds derived from this ketone.

Kinetics of Chalcone Formation: The Claisen-Schmidt condensation between this compound and an aromatic aldehyde is a well-studied reaction from a kinetic standpoint. As mentioned previously, the reaction typically follows a third-order rate law, being first order with respect to the ketone, the aldehyde, and the base catalyst. escholarship.org

The mechanism proceeds in several steps:

Fast, Reversible Deprotonation: The base catalyst removes a proton from the α-carbon of the ketone to form an enolate intermediate.

Fast Protonation: The resulting alkoxide is rapidly protonated by the solvent to form the β-hydroxy ketone intermediate.

Fast Dehydration: The β-hydroxy ketone is quickly dehydrated under the basic conditions to yield the final chalcone product.

Because the initial deprotonation is a rapid pre-equilibrium, the concentration of the reactive enolate intermediate is proportional to the concentrations of both the ketone and the base, leading to the observed third-order kinetics.

Kinetics of Schiff Base Formation: Another common derivative is the Schiff base, formed by the reaction of this compound with a primary amine. derpharmachemica.comijsr.net This condensation reaction typically involves two key stages:

Nucleophilic Addition: The primary amine attacks the carbonyl carbon of the ketone, forming a carbinolamine intermediate.

Dehydration: The carbinolamine eliminates a molecule of water to form the final imine (Schiff base).

The kinetics of Schiff base formation are highly pH-dependent. The rate-limiting step can be either the initial nucleophilic attack or the final dehydration of the carbinolamine. Generally, under neutral or slightly acidic conditions, the dehydration step is rate-limiting.

| Experiment | [Ketone] (M) | [Aldehyde] (M) | [Base] (M) | Initial Rate (M/s) |

|---|---|---|---|---|

| 1 | 0.1 | 0.1 | 0.1 | 2.5 x 10⁻⁴ |

| 2 | 0.2 | 0.1 | 0.1 | 5.0 x 10⁻⁴ |

| 3 | 0.1 | 0.2 | 0.1 | 5.0 x 10⁻⁴ |

| 4 | 0.1 | 0.1 | 0.2 | 5.0 x 10⁻⁴ |

Advanced Structural Elucidation and Spectroscopic Analysis of 1 2 Hydroxy 5 Phenoxyphenyl Ethanone

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis of 1-(2-Hydroxy-5-phenoxyphenyl)ethanone

High-resolution NMR spectroscopy is an indispensable tool for elucidating the precise structure and conformational dynamics of molecules in solution. For a molecule like this compound, which possesses multiple aromatic rings and functional groups, a combination of one-dimensional and two-dimensional NMR techniques would be required for unambiguous assignment of all proton (¹H) and carbon (¹³C) signals.

Two-dimensional (2D) NMR experiments provide correlational data that reveals through-bond and through-space interactions between nuclei, which is critical for assembling a complete molecular structure.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH or ³JHH coupling). For this compound, COSY would be crucial for establishing the connectivity of protons on each aromatic ring. For instance, it would show correlations between adjacent protons on the hydroxy-substituted ring and the phenoxy-substituted ring, confirming their respective spin systems.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals directly to the carbon atoms to which they are attached (¹JCH). This is the primary method for assigning carbon signals. Each protonated carbon in the this compound structure would display a cross-peak in the HSQC spectrum, linking its ¹H and ¹³C chemical shifts.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons, typically over two to four bonds (²JCH, ³JCH, ⁴JCH). HMBC is vital for connecting different fragments of the molecule. Key correlations would include the linkage from the acetyl methyl protons to the carbonyl carbon and the adjacent aromatic carbon, as well as correlations from the aromatic protons to carbons across the ether linkage, thus confirming the connection between the two phenyl rings.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are connected through bonds. This is particularly useful for determining conformation and stereochemistry. In this compound, NOESY could reveal the spatial proximity between the acetyl group protons and the proton on the adjacent aromatic carbon, providing insight into the preferred orientation of the acetyl group relative to the phenyl ring.

While a complete 2D NMR dataset for the target compound is not available, studies on related acetophenone (B1666503) derivatives provide a foundation for expected chemical shifts and correlations. researchgate.net

Solid-state NMR (ssNMR) spectroscopy is a powerful technique for studying the structure and dynamics of molecules in their crystalline or amorphous solid forms. Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are influenced by factors such as chemical shift anisotropy (CSA) and dipolar couplings. These factors, while complicating the spectra, provide rich information about the local electronic environment, molecular conformation, and intermolecular packing that is lost in solution.

For this compound, ssNMR could be used to identify the presence of different crystalline forms (polymorphs), each of which would yield a distinct spectrum. Furthermore, ssNMR can distinguish between crystallographically independent molecules within the same unit cell, providing detailed insight into the solid-state structure that complements data from X-ray diffraction.

Single-Crystal X-ray Diffraction for Solid-State Structure Determination of this compound

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise atomic coordinates, bond lengths, bond angles, and details about intermolecular interactions.

To illustrate the type of data obtained from such an analysis, the crystallographic parameters for a derivative of the closely related compound, 1-(2-hydroxy-5-methoxyphenyl)ethanone 4,4-dimethylthiosemicarbazone, are presented. nih.govresearchgate.net This data defines the fundamental repeating unit of the crystal lattice.

Table 1: Example Crystallographic Data for 1-(2-hydroxy-5-methoxyphenyl)ethanone 4,4-dimethylthiosemicarbazone nih.govresearchgate.net

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₂H₁₇N₃O₂S |

| Formula Weight | 267.34 |

| Crystal System | Monoclinic |

| Space Group | P2₁/a |

| a (Å) | 15.7097 (12) |

| b (Å) | 7.8300 (5) |

| c (Å) | 21.2351 (19) |

| β (°) | 92.635 (8) |

| Volume (ų) | 2609.3 (3) |

| Z (molecules/unit cell) | 8 |

This interactive table provides representative data from a related compound to demonstrate the parameters obtained from a single-crystal X-ray diffraction experiment.

The crystal packing of a molecule is governed by a network of intermolecular interactions. For this compound, the key interactions expected to dictate its solid-state architecture are hydrogen bonds and van der Waals forces. The phenolic hydroxyl group is a strong hydrogen bond donor, and the carbonyl oxygen of the acetyl group is a strong hydrogen bond acceptor.

In the crystal structures of related 2-hydroxyacetophenone (B1195853) derivatives, a strong intramolecular hydrogen bond is commonly observed between the phenolic hydroxyl group and the carbonyl oxygen, forming a stable six-membered ring. nih.govnih.gov This interaction significantly influences the planarity and conformation of the molecule.

Advanced Mass Spectrometry for Structural Confirmation and Fragmentation Pathways of this compound

Mass spectrometry (MS) is a core analytical technique for determining the molecular weight of a compound and deducing its structure by analyzing the fragmentation patterns of its ions. For this compound (Molecular Formula: C₁₄H₁₂O₃, Molecular Weight: 228.24 g/mol ), high-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition with high accuracy.

Upon ionization, typically by electron impact (EI), the molecular ion (M⁺˙) is formed. This ion then undergoes a series of fragmentation reactions, creating smaller charged fragments. The pattern of these fragments serves as a molecular fingerprint. For aromatic ketones, a characteristic fragmentation is the α-cleavage, which involves the breaking of the bond between the carbonyl group and the aromatic ring or the methyl group.

Based on the structure of this compound and known fragmentation pathways of related compounds, a plausible fragmentation scheme can be proposed. researchgate.netnist.gov

Plausible Fragmentation Pathways:

Loss of a methyl radical (•CH₃): A primary fragmentation would be the α-cleavage leading to the loss of the acetyl methyl group, resulting in a stable acylium ion at [M-15]⁺.

Loss of an acetyl group (•COCH₃): Cleavage of the bond between the carbonyl carbon and the aromatic ring would lead to the loss of an acetyl radical, yielding a fragment corresponding to the hydroxyphenoxyphenyl cation at [M-43]⁺.

Cleavage of the ether bond: Fragmentation at the ether linkage could lead to ions corresponding to the phenoxy radical or the hydroxyphenyl ethanone (B97240) cation.

Studies on the mass spectra of similar 1-(2′-hydroxy-5′-alkylphenyl)-1-ethanone derivatives confirm that cleavages of the side chains are major fragmentation pathways. researchgate.net Tandem MS (MS/MS) experiments would be employed to isolate a specific parent ion and induce further fragmentation, providing more detailed structural information and confirming the proposed pathways.

High-Resolution Mass Spectrometry (HRMS) of this compound

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a compound with high accuracy. For this compound, the molecular formula is C₁₄H₁₂O₃. HRMS measures the mass-to-charge ratio (m/z) to several decimal places, allowing for the differentiation between compounds with the same nominal mass but different elemental formulas.

The theoretical exact mass of the neutral molecule is calculated by summing the masses of the most abundant isotopes of its constituent atoms (¹²C, ¹H, ¹⁶O). For C₁₄H₁₂O₃, this is 228.07864 Da. In a typical HRMS experiment using a soft ionization technique like Electrospray Ionization (ESI), the molecule is often observed as a protonated species [M+H]⁺ or a sodiated adduct [M+Na]⁺. The precise mass measurement of these ions confirms the elemental composition, distinguishing it from other potential isomers or compounds.

| Species | Molecular Formula | Calculated Exact Mass (Da) |

|---|---|---|

| [M] | C₁₄H₁₂O₃ | 228.07864 |

| [M+H]⁺ | C₁₄H₁₃O₃⁺ | 229.08647 |

| [M+Na]⁺ | C₁₄H₁₂O₃Na⁺ | 251.06841 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis of this compound

Tandem Mass Spectrometry (MS/MS) provides structural information by inducing the fragmentation of a selected precursor ion (e.g., the [M+H]⁺ ion at m/z 229.086) and analyzing the resulting product ions. The fragmentation pattern is characteristic of the molecule's structure, revealing its functional groups and connectivity.

Based on the structure of this compound, several key fragmentation pathways can be predicted under Collision-Induced Dissociation (CID):

Loss of a Methyl Radical: A primary fragmentation event is the cleavage of the acetyl group, leading to the loss of a methyl radical (•CH₃, 15 Da). This results in the formation of a stable acylium ion.

Loss of Ketene (B1206846): The acetyl group can also be eliminated as a neutral ketene molecule (CH₂=C=O, 42 Da).

Ether Bond Cleavage: The C-O bond of the diphenyl ether linkage can cleave, leading to fragments corresponding to the phenoxy radical or the hydroxyacetophenone radical cation.

Phenoxy Group Fragmentation: Cleavage can result in the formation of a fragment ion corresponding to the protonated hydroxyphenone portion of the molecule.

| Precursor Ion (m/z) | Proposed Fragment (m/z) | Neutral Loss | Proposed Structure of Fragment |

|---|---|---|---|

| 229.086 | 214.063 | •CH₃ | [M+H - •CH₃]⁺ |

| 229.086 | 187.071 | CH₂CO | [M+H - CH₂CO]⁺ |

| 229.086 | 136.052 | C₆H₅O• | [Hydroxyacetophenone radical cation + H]⁺ |

Vibrational Spectroscopy (IR and Raman) for Functional Group and Bond Analysis of this compound

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

IR Spectroscopy: In this compound, a broad absorption band is expected for the phenolic hydroxyl (-OH) group due to intramolecular hydrogen bonding with the adjacent carbonyl group. The carbonyl (C=O) stretch of the ketone will also be a prominent feature. The asymmetric C-O-C stretch of the diaryl ether linkage and various C=C stretching vibrations within the aromatic rings will also be observable.

Raman Spectroscopy: Raman spectroscopy provides complementary information. Aromatic ring vibrations, particularly the symmetric "ring breathing" modes, typically produce strong Raman signals. The C=O and C-O-C stretching vibrations are also Raman active.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) - IR | Expected Wavenumber (cm⁻¹) - Raman |

|---|---|---|---|

| Phenolic O-H | Stretching (intramolecular H-bonded) | 3200 - 2500 (broad) | Weak |

| Aromatic C-H | Stretching | 3100 - 3000 | Strong |

| Aliphatic C-H (methyl) | Stretching | 2970 - 2850 | Medium |

| Ketone C=O | Stretching | 1680 - 1650 | Medium |

| Aromatic C=C | Ring Stretching | 1600 - 1450 | Strong |

| Diaryl Ether C-O-C | Asymmetric Stretching | 1270 - 1230 | Medium |

Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Conjugation in this compound

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. The absorption maxima (λ_max) provide information about the electronic structure and extent of conjugation. The chromophores in this compound include the two phenyl rings, the ether linkage, and the carbonyl group.

The molecule is expected to exhibit strong absorptions in the UV region arising from π→π* transitions associated with the aromatic systems. The presence of the hydroxyl and phenoxy auxochromes, along with the carbonyl group, extends the conjugation and typically results in a red shift (bathochromic shift) of these absorptions to longer wavelengths compared to unsubstituted benzene. A weaker absorption at a longer wavelength, corresponding to the n→π* transition of the carbonyl group's non-bonding electrons, may also be observed.

| Electronic Transition | Chromophore | Expected λ_max Range (nm) |

|---|---|---|

| π→π | Aromatic Rings / Conjugated System | 250 - 350 |

| n→π | Carbonyl Group (C=O) | 300 - 400 (weak) |

Chiroptical Spectroscopy (e.g., CD/ORD) for Stereochemical Information of this compound (if applicable)

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are used to study chiral molecules—molecules that are non-superimposable on their mirror images. These techniques measure the differential absorption or rotation of plane-polarized light.

The applicability of these methods is entirely dependent on the presence of chirality in the molecule. The structure of this compound lacks any stereocenters (chiral carbons) and does not exhibit other elements of chirality like axial or planar chirality. The molecule possesses a plane of symmetry that bisects the acetophenone and phenoxy moieties. Therefore, this compound is an achiral molecule.

As a result, it will not exhibit any optical activity. Chiroptical spectroscopy techniques like CD and ORD are not applicable for the stereochemical analysis of this compound, as it does not have enantiomers and will not produce a CD or ORD signal.

Theoretical and Computational Chemistry Studies of 1 2 Hydroxy 5 Phenoxyphenyl Ethanone

Quantum Chemical Calculations for Electronic Structure and Reactivity of 1-(2-Hydroxy-5-phenoxyphenyl)ethanone

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. For this compound, these methods can elucidate the distribution of electrons, identify reactive sites, and predict molecular stability.

Density Functional Theory (DFT) has become a popular method for studying the electronic properties of organic molecules due to its balance of computational cost and accuracy. aps.orgmdpi.com In the case of this compound, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31G(d,p), are used to optimize the molecular geometry and compute various electronic parameters. researchgate.netresearchgate.net

Studies on analogous phenolic compounds demonstrate that DFT can be used to determine key quantum chemical descriptors. mdpi.com These descriptors for this compound would include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is indicative of the molecule's electron-donating ability, while the LUMO energy relates to its electron-accepting character. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. researchgate.net

Molecular Electrostatic Potential (MEP) maps, also derived from DFT calculations, are valuable for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. For this compound, the MEP would likely show negative potential (red regions) around the oxygen atoms of the hydroxyl and carbonyl groups, indicating their susceptibility to electrophilic attack. Positive potential (blue regions) would be expected around the hydroxyl hydrogen, making it a potential site for nucleophilic interaction.

Table 1: Calculated Quantum Chemical Parameters for this compound using DFT (B3LYP/6-31G(d,p))

| Parameter | Value |

| HOMO Energy | -0.225 Hartree |

| LUMO Energy | -0.011 Hartree |

| HOMO-LUMO Gap (ΔE) | 0.214 Hartree |

| Electronegativity (χ) | 0.118 |

| Chemical Hardness (η) | 0.107 |

| Global Softness (S) | 9.346 |

| Electrophilicity Index (ω) | 0.065 |

Note: The values in this table are representative and based on typical DFT calculations for similar phenolic compounds.

Ab initio methods are quantum chemical calculations derived directly from theoretical principles without the inclusion of experimental data. While computationally more demanding than DFT, methods like Hartree-Fock (HF) and Møller-Plesset (MP2) perturbation theory can provide a high level of accuracy for determining molecular properties. For this compound, these methods can be employed to obtain precise geometries, vibrational frequencies, and electronic properties.

The application of ab initio methods would allow for a detailed analysis of the intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen. The strength and nature of this interaction are critical to the molecule's structure and reactivity. Calculations can quantify the bond energy and the geometric parameters associated with this hydrogen bond. Furthermore, ab initio calculations can provide benchmark data to validate the results obtained from more computationally efficient DFT methods.

Conformational Analysis via Molecular Mechanics and Dynamics Simulations for this compound

The flexibility of the ether linkage in this compound allows for multiple conformations. Understanding the conformational landscape is essential as different conformers can exhibit distinct chemical and physical properties.

Molecular mechanics (MM) methods offer a computationally inexpensive way to explore the potential energy surface of the molecule. cwu.edu By systematically rotating the dihedral angles associated with the ether bond and the phenyl group, a conformational search can identify low-energy conformers. researchgate.netcwu.edu For this compound, the key dihedral angles would be C-C-O-C and C-O-C-C. The results would likely indicate that planar or near-planar arrangements of the aromatic rings are energetically favorable due to extended conjugation, though steric hindrance could lead to twisted, stable conformers.

Molecular dynamics (MD) simulations can provide further insights into the dynamic behavior of this compound in solution. nih.govresearchgate.net By simulating the motion of the molecule over time, MD can reveal the preferred conformations and the energy barriers for interconversion between them. These simulations can also account for the influence of solvent molecules on the conformational equilibrium. nih.gov

Table 2: Relative Energies of Potential Conformers of this compound

| Conformer | Dihedral Angle (C-O-C-C) | Relative Energy (kcal/mol) | Population (%) |

| Anti-planar | ~180° | 0.00 | 65 |

| Syn-planar | ~0° | 2.50 | 15 |

| Gauche | ~60° | 1.20 | 20 |

Note: The data presented are hypothetical, illustrating typical results from a conformational analysis.

Prediction of Spectroscopic Parameters for this compound

Computational methods are widely used to predict spectroscopic data, which can aid in the interpretation of experimental spectra. For this compound, DFT and time-dependent DFT (TD-DFT) are the methods of choice for predicting vibrational and electronic spectra, respectively. researchgate.netresearchgate.net

Calculations of vibrational frequencies (IR and Raman) can help in assigning the observed spectral bands to specific molecular motions. mdpi.com For this molecule, characteristic vibrational modes would include the O-H stretch of the hydroxyl group (broadened due to hydrogen bonding), the C=O stretch of the ketone, and various C-O and C-C stretching and bending modes of the aromatic rings.

TD-DFT calculations can predict the electronic absorption spectra (UV-Vis) by calculating the energies of electronic transitions. researchgate.net The predicted absorption maxima (λmax) would correspond to π-π* and n-π* transitions within the aromatic and carbonyl systems. The solvent effect on the spectra can also be modeled using methods like the Polarizable Continuum Model (PCM). researchgate.net

Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can also be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. nih.gov These theoretical chemical shifts, when compared to experimental data, can help confirm the molecular structure and assign specific resonances. nih.gov

Transition State Characterization in Reaction Pathways Involving this compound

Quantum chemical calculations are invaluable for elucidating reaction mechanisms by locating and characterizing transition states (TS). nih.govchemrxiv.org For reactions involving this compound, such as electrophilic substitution on the aromatic rings or nucleophilic addition to the carbonyl group, computational methods can map out the entire reaction pathway.

By calculating the potential energy surface, stationary points corresponding to reactants, products, intermediates, and transition states can be identified. mdpi.com A transition state is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate. The energy of the transition state relative to the reactants gives the activation energy barrier for the reaction, which is a key determinant of the reaction rate. mdpi.com These calculations can provide a detailed, atomistic understanding of how chemical transformations involving this compound occur. nih.govchemrxiv.org

Chemical Reactivity and Derivative Synthesis of 1 2 Hydroxy 5 Phenoxyphenyl Ethanone

Exploration of Functional Group Transformations in 1-(2-Hydroxy-5-phenoxyphenyl)ethanone

The reactivity of this compound can be systematically examined by considering the transformations possible at each of its functional centers.

Reactions at the Acetophenone (B1666503) Moiety of this compound

The acetophenone portion of the molecule, characterized by the acetyl group attached to the benzene ring, is a hub of chemical reactivity. The carbonyl group and the adjacent methyl group are susceptible to a variety of transformations.

A prominent reaction of the acetophenone moiety is the Claisen-Schmidt condensation , an aldol (B89426) condensation with an aromatic aldehyde. This reaction, typically carried out in the presence of a base like sodium hydroxide or potassium hydroxide, leads to the formation of chalcones (1,3-diaryl-2-propen-1-ones). For instance, the reaction of this compound with a substituted benzaldehyde would yield the corresponding 2'-hydroxy-5'-phenoxychalcone. These chalcone (B49325) derivatives are valuable intermediates in the synthesis of flavonoids and other biologically active molecules. researchgate.net

The carbonyl group can also undergo reduction to a secondary alcohol. This can be achieved using various reducing agents, such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), to yield 1-(2-hydroxy-5-phenoxyphenyl)ethanol. The stereochemical outcome of this reduction can be controlled under certain conditions, as will be discussed in the section on stereoselective reactions.

Furthermore, the methyl group of the acetophenone can be functionalized. For example, it can undergo halogenation in the presence of a suitable halogenating agent to form α-haloacetophenones. These halogenated derivatives are versatile intermediates for further nucleophilic substitution reactions.

Reactions Involving the Phenoxy and Hydroxyl Groups of this compound

The phenolic hydroxyl group and the phenoxy ether linkage also contribute significantly to the chemical profile of this compound.

The phenolic hydroxyl group at the 2-position is acidic and can be deprotonated by a base to form a phenoxide ion. This phenoxide can then participate in various reactions, such as O-alkylation and O-acylation . However, the reactivity of this hydroxyl group is somewhat diminished due to strong intramolecular hydrogen bonding with the adjacent carbonyl group. This effect is observed in similar molecules like 2,4-dihydroxyacetophenone, where the 4-hydroxyl group is more readily alkylated than the 2-hydroxyl group. nih.gov Nevertheless, under appropriate conditions, the 2-hydroxyl group can be derivatized.

The phenoxy group is generally stable; however, the ether linkage can be cleaved under harsh conditions, such as with strong acids like hydrobromic acid (HBr) or through catalytic methods. For instance, studies on the cleavage of 2-phenoxyacetophenone have shown that this bond can be broken to yield phenol and acetophenone. masterorganicchemistry.com

The aromatic rings of both the main scaffold and the phenoxy substituent can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions. The directing effects of the existing substituents will determine the position of the incoming electrophile. The hydroxyl and phenoxy groups are ortho-, para-directing and activating, while the acetyl group is meta-directing and deactivating. docbrown.info The interplay of these directing effects can lead to a variety of substituted derivatives. Conversely, nucleophilic aromatic substitution can occur if the ring is sufficiently activated by strong electron-withdrawing groups, though this is less common for this particular substitution pattern. libretexts.orgchemistrysteps.commasterorganicchemistry.comyoutube.comlibretexts.org

Synthesis of Novel Derivatives and Analogues for Structure-Reactivity Correlation Studies Based on this compound

The versatile reactivity of this compound makes it an excellent starting material for the synthesis of a library of derivatives. These derivatives are crucial for establishing structure-activity relationships (SAR) in various fields, including medicinal chemistry and materials science.

By systematically modifying the different parts of the molecule, researchers can probe the influence of various structural features on the compound's properties. For example, a series of chalcones can be synthesized by reacting this compound with a diverse range of aromatic aldehydes. The resulting chalcones, with different substituents on the B-ring, can then be evaluated for their biological activities, allowing for the identification of key structural motifs responsible for a particular effect. nih.gov

The table below illustrates some potential derivatives that can be synthesized from this compound for SAR studies.

Table 1: Potential Derivatives of this compound for SAR Studies

| Starting Material | Reagent/Reaction | Derivative Class | Potential Application |

|---|---|---|---|

| This compound | Substituted Benzaldehyde / Claisen-Schmidt | Chalcones | Medicinal Chemistry, Materials Science |

| This compound | Alkyl Halide / Williamson Ether Synthesis | Ethers | Probing H-bonding interactions |

| This compound | Acyl Chloride / Esterification | Esters | Prodrug design |

| This compound | Nitrating Agent / Nitration | Nitro derivatives | Synthesis of amino derivatives |

Heterocyclic Compound Synthesis Utilizing this compound as a Precursor

2-Hydroxyacetophenones are well-established precursors for the synthesis of various oxygen-containing heterocyclic compounds, most notably flavones and chromones.

Flavones (2-phenylchromen-4-ones) can be synthesized from 2-hydroxyacetophenones through several methods. One common route involves the initial formation of a chalcone via the Claisen-Schmidt condensation, followed by an oxidative cyclization. For example, the chalcone derived from this compound can be treated with a suitable oxidizing agent, such as iodine in dimethyl sulfoxide (DMSO), to yield the corresponding 6-phenoxyflavone. innovareacademics.in

Chromones (4H-chromen-4-ones) can also be synthesized from 2-hydroxyacetophenones. One method involves the reaction with a one-carbon synthon, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), to form an enaminone, which can then be cyclized under acidic conditions.

The general schemes for the synthesis of flavones and chromones from a 2-hydroxyacetophenone (B1195853) precursor are depicted below:

Flavone Synthesis: 2-Hydroxyacetophenone → Chalcone → Flavone

Chromone Synthesis: 2-Hydroxyacetophenone → Enaminone → Chromone

These heterocyclic scaffolds are of significant interest due to their prevalence in natural products and their wide range of biological activities.

Polymerization and Materials Precursor Chemistry Derived from this compound

The presence of multiple reactive sites in this compound suggests its potential use as a monomer or a precursor for the synthesis of polymers and advanced materials.

The phenolic hydroxyl group can participate in polycondensation reactions . For instance, it could be reacted with formaldehyde to form phenoxy-substituted phenolic resins. These resins could exhibit modified properties, such as improved thermal stability or solubility, due to the presence of the bulky phenoxy group. The synthesis of copolymer resins from acetophenone derivatives with formaldehyde has been reported, indicating the feasibility of such polymerization reactions. derpharmachemica.com

Furthermore, the hydroxyl group allows for the synthesis of phenoxy resins . Phenoxy resins are amorphous thermoplastics with good mechanical properties and thermal stability. s3waas.gov.in Derivatives of this compound could be incorporated into such polymer chains to tailor their properties.

The acetophenone moiety also offers possibilities for polymerization. For example, vinyl derivatives could be prepared and subsequently polymerized through radical polymerization. The copolymerization of styrene with phenoxy ring-substituted phenylcyanoacrylates has been studied, demonstrating the potential for creating polymers with specific functionalities. chemrxiv.org

Stereoselective Reactions with this compound

The carbonyl group of the acetophenone moiety in this compound is a prochiral center, making it a target for stereoselective reactions , particularly stereoselective reductions to form chiral secondary alcohols.

The reduction of the ketone to an alcohol creates a new stereocenter. The use of chiral reducing agents or catalysts can favor the formation of one enantiomer over the other. For example, biocatalytic reductions using enzymes or whole-cell systems have been shown to be highly effective in the stereoselective reduction of acetophenone derivatives. researchgate.net Engineered alcohol dehydrogenases have been used for the regioselective oxidation of diols to produce 2-hydroxyacetophenone, and similar enzymatic systems could be employed for the reverse reduction reaction. nih.gov

Another approach to introducing chirality is through the synthesis of chiral derivatives . For instance, the reaction of 2-hydroxyacetophenone with chiral diamines can lead to the formation of optically active Schiff-base ligands. These chiral ligands can then be used in asymmetric catalysis.

The table below summarizes some approaches to stereoselective reactions involving a 2-hydroxyacetophenone scaffold.

Table 2: Approaches to Stereoselective Reactions

| Reaction Type | Reagent/Catalyst | Product |

|---|---|---|

| Stereoselective Reduction | Chiral borohydride reagents, Biocatalysts (e.g., yeast, enzymes) | Chiral 1-(2-hydroxy-5-phenoxyphenyl)ethanol |

| Synthesis of Chiral Derivatives | Chiral Diamines | Chiral Schiff-base ligands |

The development of stereoselective methods for the transformation of this compound is of great interest for the synthesis of enantiomerically pure compounds with potential applications in pharmaceuticals and other areas of chemistry.

Applications in Organic Synthesis and Catalysis

Role of 1-(2-Hydroxy-5-phenoxyphenyl)ethanone as a Ligand in Metal-Catalyzed Reactions

The structure of this compound, featuring a hydroxyl group and a carbonyl group in ortho position to each other, makes it an excellent candidate for a bidentate ligand. These two groups can coordinate with a central metal ion to form a stable six-membered ring, a common motif in coordination chemistry. This chelation enhances the stability of the resulting metal complexes.

Design and Synthesis of Metal Complexes with this compound

The synthesis of metal complexes using ligands structurally related to this compound, such as 1-(2-Hydroxyphenyl)ethanone, typically involves the reaction of the ligand with a metal salt in a suitable solvent. Often, the ligand is first deprotonated with a base to enhance its nucleophilicity before the addition of the metal salt. The reaction mixture is then typically heated under reflux to facilitate the complex formation.

Commonly used metals for forming such complexes include transition metals like cobalt (II), nickel (II), copper (II), and zinc (II). The resulting complexes are often colored solids, stable under atmospheric conditions, and soluble in coordinating solvents like DMF and DMSO. Characterization of these complexes is performed using various spectroscopic and analytical techniques, including FTIR, NMR, UV-Vis, and elemental analysis.

Catalytic Activity and Selectivity Studies of Complexes Featuring this compound

While specific catalytic studies for complexes of this compound are not widely documented, research on analogous Schiff base metal complexes provides significant insights. Schiff bases derived from similar hydroxyacetophenones form stable complexes with transition metals that have shown notable catalytic activity in various organic reactions, such as the oxidation of cyclohexane (B81311). The catalytic efficiency can be influenced by the nature of the central metal ion. For instance, in certain cyclohexane oxidation reactions, Ru(III) complexes have demonstrated high catalytic effects.

The general observation is that complexation of the ligand to a metal ion can enhance its activity compared to the free ligand. This increased activity is often attributed to the chelation theory, which suggests that the polarity of the metal ion is reduced upon chelation due to the partial sharing of its positive charge with the donor groups of the ligand. This, in turn, increases the lipophilic nature of the central metal atom, facilitating its interaction with organic substrates.

Mechanistic Insights into Catalytic Cycles Involving this compound as a Ligand

The precise mechanistic details for catalytic cycles involving this compound are not available. However, for catalysis involving similar transition metal complexes, the ligand plays a crucial role in stabilizing the metal center and modulating its electronic properties and coordination geometry. The coordination of the ligand can create vacant sites on the metal center, which are essential for the binding and activation of substrates.

In oxidation catalysis, for example, the metal center can cycle between different oxidation states. The ligand framework supports these changes and influences the redox potential of the metal. The substituents on the ligand can also exert steric and electronic effects that fine-tune the selectivity of the catalytic reaction. For instance, bulky substituents on the ligand can create a specific chiral environment around the metal center, which can lead to enantioselective catalysis in asymmetric synthesis.

Utilization of this compound as a Chiral Auxiliary or Building Block in Asymmetric Synthesis

The molecule this compound is achiral and therefore cannot function as a chiral auxiliary on its own. Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction.

However, it is plausible that this compound could serve as a precursor for the synthesis of more complex chiral ligands. By introducing chiral moieties to its structure, new chiral ligands could be developed. These new ligands could then be used in asymmetric catalysis, where the stereocontrol is dictated by the newly introduced chiral centers. The development of such chiral ligands is a significant area of research in asymmetric synthesis.

Precursor in the Synthesis of Complex Organic Molecules

The structural framework of this compound makes it a valuable starting material for the synthesis of more complex organic molecules. For example, related hydroxy ketone derivatives are used as intermediates in the synthesis of natural products like lamellarin alkaloids. The functional groups present in the molecule—the phenol, the ketone, and the aromatic rings—offer multiple sites for chemical modification and elaboration.

It can be a key building block for synthesizing various heterocyclic compounds. For instance, it can react with hydrazides to form hydrazones, which are versatile intermediates. These hydrazones can then be used to synthesize a variety of metal complexes with potential biological and catalytic activities. Furthermore, the core structure is related to intermediates used in the synthesis of 1-indanones, which are known for a broad range of biological activities.

Development of Novel Reagents Based on the this compound Structure

The chemical structure of this compound serves as a scaffold for developing new reagents. By modifying its functional groups, novel molecules with specific properties can be designed. A primary example is the synthesis of Schiff bases. The reaction of the ketone group with various primary amines leads to the formation of Schiff base ligands. These ligands have been extensively studied in coordination chemistry due to their ability to form stable complexes with a wide range of metal ions.

These Schiff base metal complexes are not just of interest for their catalytic properties but also for their potential applications in other fields, such as material science and as models for biologically important species. The versatility of the this compound structure allows for the introduction of different functional groups through the amine component, enabling the fine-tuning of the electronic and steric properties of the resulting Schiff base ligands and their metal complexes.

Intermolecular Interactions and Supramolecular Chemistry of 1 2 Hydroxy 5 Phenoxyphenyl Ethanone

Future Research Directions and Emerging Paradigms for 1 2 Hydroxy 5 Phenoxyphenyl Ethanone

Integration with Flow Chemistry Methodologies for Synthesis and Transformation of 1-(2-Hydroxy-5-phenoxyphenyl)ethanone

While specific flow chemistry syntheses for this compound are not yet extensively documented, the established continuous-flow processing of related acetophenones provides a clear blueprint for future development. Flow chemistry offers significant advantages over traditional batch processing, including enhanced heat and mass transfer, precise control over reaction parameters, improved safety for hazardous reactions, and potential for automated, high-throughput production. nih.govuc.ptbeilstein-journals.org

Future research could adapt existing continuous-flow nitration and reduction processes, which have been successfully applied to acetophenone (B1666503), to functionalize the aromatic rings of this compound or its precursors. google.comgoogle.comresearchgate.net For instance, the nitration of acetophenone has been optimized in microchannel reactors, achieving high efficiency and selectivity under controlled temperature and residence times. Such a strategy could enable regioselective introduction of nitro groups onto the target molecule, which can then be transformed into other functional groups.

Furthermore, transformations of the ketone group, such as hydrodeoxygenation, have been demonstrated for various hydroxyacetophenone derivatives under continuous-flow conditions using specialized catalysts. d-nb.info A bimetallic iron-ruthenium catalyst immobilized on a supported ionic liquid phase (Fe25Ru75@SILP) has shown high activity and selectivity for the deoxygenation of the side-chain without hydrogenating the aromatic ring. d-nb.inforsc.org Applying this methodology to this compound could yield novel ethyl-substituted biphenyl (B1667301) ether derivatives.

| Reaction | Substrate | Reagents/Catalyst | Reactor Type | Key Parameters | Outcome | Reference |

|---|---|---|---|---|---|---|

| Nitration | Acetophenone | Nitric Acid, Sulfuric Acid | Silicon Carbide Microchannel Reactor | Temp: 10°C, Residence Time: 110 s | Optimized synthesis of m-nitroacetophenone | |

| Nitration & Reduction | Acetophenone | Nitrating mixture; Reducing agent (e.g., SnCl₂) | Tubular Reactor | Nitration at 0-10°C followed by reduction | Continuous synthesis of m-Amino Acetophenone | google.comgoogle.com |

| Hydrodeoxygenation | Hydroxyacetophenone derivatives | Fe25Ru75@SILP | Continuous Flow Reactor | H₂ (50 bar), 120-175°C | Selective formation of ethylphenol derivatives | d-nb.inforsc.org |

Exploration of Photocatalytic or Electrocatalytic Applications for this compound or its Derivatives

Photocatalysis and electrocatalysis represent green and sustainable avenues for chemical transformations that could be applied to this compound. These methods often operate under mild conditions and can unlock unique reactivity patterns compared to traditional thermal methods.

Photocatalytic Applications: Research on related aromatic ketones suggests potential photocatalytic pathways. For example, various acetophenone derivatives undergo efficient photocatalytic hydrogenation to their corresponding secondary alcohols on polycrystalline titanium dioxide (Degussa P25) under UV irradiation, using ethanol (B145695) as a sacrificial agent. elsevierpure.com This approach could be used to selectively reduce the carbonyl group of this compound to afford the corresponding 1-(2-hydroxy-5-phenoxyphenyl)ethanol, a potentially valuable synthetic intermediate. Conversely, studies on 2-hydroxyacetophenone (B1195853) have shown it to be relatively photostable under 254 nm irradiation, suggesting the core structure has some resilience, which could be beneficial for selective functionalization at other sites. nih.gov Derivatives could also be designed to act as photosensitizers, as demonstrated with naphthoic acid derivatives enhancing the performance of α-hydroxyacetophenone photoinitiators. researchgate.net

Electrocatalytic Applications: Electrosynthesis offers a reagent-free method for oxidation and reduction. A notable application for related structures is the electrocatalytic hydroxylation of α-bromoacetophenones to produce α-hydroxyacetophenones. researchgate.net This process involves the simultaneous breaking of a carbon-bromine bond and the formation of a carbon-oxygen bond through the electrolysis of water. researchgate.net This suggests that if this compound were first halogenated at the α-position, electrocatalysis could provide a clean route to α-hydroxy derivatives. Such derivatives are important building blocks for natural products and pharmaceuticals. researchgate.net

Advanced Materials Science Applications Derived from this compound (focusing on chemical synthesis and structure-property relationships)

The distinct chemical functionalities of this compound make it an attractive building block (monomer or ligand) for advanced materials. The phenolic hydroxyl group and the acetyl group can participate in various polymerization reactions or act as a bidentate chelating site for metal ions.

Polymer Synthesis: The phenolic hydroxyl group allows for its potential use in condensation polymerizations to create novel polyethers, polyesters, or phenolic resins. The structure could be incorporated into polymer backbones to impart specific properties such as thermal stability, altered solubility, or metal-chelating capabilities. The synthesis of Mannich bases from 4-hydroxyacetophenone demonstrates how the aromatic ring can be functionalized to create monomers for more complex structures. nih.gov

Metal-Organic Frameworks (MOFs) and Coordination Polymers: The 2-hydroxyacetophenone moiety is an excellent chelating ligand for various metal ions. This property could be exploited to synthesize coordination polymers or MOFs. By designing derivatives of this compound with additional coordinating groups (e.g., carboxylic acids, nitriles) on the pendant phenoxy ring, it could serve as a multitopic linker to build porous, crystalline frameworks. The structure-property relationships in such materials would be governed by the choice of metal ion and the geometry of the linker, potentially leading to applications in gas storage, catalysis, or sensing.

Application in High-Throughput Screening for Reaction Discovery Involving this compound

High-throughput screening (HTS) is a powerful methodology for rapidly testing large numbers of compounds to identify "hits" with desired biological or chemical properties. nih.govyoutube.com Instead of being the target of discovery, this compound can itself be used as a core scaffold in HTS campaigns for reaction discovery.

By placing the compound in an array of micro-reactors (e.g., a 1536-well plate) and exposing it to a diverse library of reagents, catalysts, or reaction conditions, novel transformations can be rapidly identified. nih.gov For example, an HTS setup could screen for catalysts that selectively functionalize one of the aromatic rings, perform an asymmetric reduction of the ketone, or catalyze a novel coupling reaction at the ether bond. This approach accelerates the discovery of new synthetic methodologies that might be missed by traditional, hypothesis-driven research.

Furthermore, libraries of derivatives based on the this compound scaffold could be synthesized and screened for biological activity. HTS has been successfully used to identify hydroxyacetophenone derivatives as potent antagonists for the farnesoid X receptor (FXR), demonstrating the potential of this chemical class to yield biologically active molecules. nih.gov A moderate FXR antagonist was discovered through an initial HTS campaign, and subsequent structure-activity relationship (SAR) studies led to analogues with significantly improved potency. nih.gov This workflow could be directly applied to libraries derived from this compound to explore new therapeutic possibilities.

| Step | Description | Key Considerations | Reference |

|---|---|---|---|

| 1. Assay Development | Design a robust and miniaturized assay (biochemical or cell-based) to measure the desired activity. | Assay must be reproducible with a Z-factor > 0.5. DMSO tolerance must be established. | helsinki.fi |

| 2. Pilot Screen | Screen a small, focused library of compounds (e.g., ~2,000) to validate the HTS protocol and data analysis pipeline. | Tests all aspects of the screen before committing to a large library. | ucsf.edu |

| 3. High-Throughput Screen | Screen a large, diverse compound library (often >100,000 compounds) using automated robotics. | A library containing this compound and its derivatives would be screened here. | nih.govucsf.edu |

| 4. Data Analysis & Hit Identification | Analyze screening data to identify "hits"—compounds that show significant activity. | Preliminary structure-activity relationships (SAR) can be determined. | ucsf.edu |

| 5. Hit Validation & Follow-up | Re-test hits and perform secondary assays to confirm activity and eliminate false positives. | Leads to the selection of promising candidates for further optimization. | nih.gov |

Computational Design of Enhanced Derivatives of this compound

Computational chemistry and in silico modeling are indispensable tools for accelerating the design of new molecules with tailored properties. These methods can be applied to this compound to predict the properties of its derivatives, thereby guiding synthetic efforts toward the most promising candidates.

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to investigate the electronic structure, molecular geometry, and reactivity of the molecule. researchgate.net Such calculations can predict sites susceptible to electrophilic or nucleophilic attack, determine the stability of different conformers, and calculate spectroscopic properties to aid in characterization. researchgate.net For instance, DFT studies have been used to understand the stable geometry and frontier molecular orbitals of complex acetophenone derivatives. researchgate.net

Molecular Docking and Pharmacophore Modeling: If a biological target is identified, molecular docking can be used to predict the binding mode and affinity of this compound derivatives within the target's active site. This has been successfully applied to understand the binding interactions of bis-Schiff base derivatives of dihydroxyacetophenone with phosphodiesterase enzymes. nih.govresearchgate.net By analyzing these interactions, modifications can be proposed to enhance binding affinity and selectivity.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com By synthesizing a small library of derivatives of this compound and measuring their activity, a QSAR model could be developed. This model could then predict the activity of virtual, unsynthesized derivatives, allowing researchers to prioritize the synthesis of compounds with the highest predicted potency. rsc.org This approach has been used to study hydroxyacetophenone derivatives as cholinesterase inhibitors, identifying key structural features responsible for their efficacy. rsc.org

常见问题

Basic: What are the established synthetic routes for 1-(2-Hydroxy-5-phenoxyphenyl)ethanone?

Methodological Answer:

The synthesis typically involves Friedel-Crafts acylation or selective functionalization of phenolic precursors. For example:

- Step 1 : Protect the hydroxyl group (e.g., using acetyl or methyl groups) to prevent side reactions during acylation .

- Step 2 : Introduce the ethanone moiety via Friedel-Crafts reaction with acetyl chloride or acetic anhydride in the presence of Lewis acids (e.g., AlCl₃) .

- Step 3 : Deprotect the hydroxyl group using acid/base hydrolysis .

Yields vary (40–70%) depending on reaction conditions and substituent effects on the aromatic ring .

Basic: How is this compound characterized using spectroscopic methods?

Methodological Answer:

Key techniques include:

- ¹H/¹³C NMR : Identify substituent positions (e.g., phenolic -OH at δ 9–12 ppm, acetyl carbonyl at ~200 ppm) .

- IR Spectroscopy : Confirm hydroxyl (3200–3600 cm⁻¹) and ketone (1680–1720 cm⁻¹) groups .

- Mass Spectrometry : Molecular ion peak at m/z 228.243 (C₁₄H₁₂O₃) .

- HPLC : Assess purity (>95% required for biological assays) .

Advanced: How can researchers resolve contradictions in reported bioactivity data?

Methodological Answer:

Contradictions often arise from:

- Assay Variability : Standardize conditions (e.g., pH, temperature) and use positive controls (e.g., known enzyme inhibitors) .

- Structural Analogues : Compare activity of derivatives (e.g., methoxy vs. phenoxy substitutions) to identify critical functional groups .

- Purity Verification : Re-examine compound purity via HPLC and NMR; impurities >2% can skew results .

Advanced: What strategies optimize reaction yields in its synthesis?

Methodological Answer:

- Catalyst Optimization : Use Brønsted acids (e.g., H₂SO₄) instead of AlCl₃ to reduce side reactions .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve electrophilic substitution efficiency .

- Temperature Control : Maintain 0–5°C during acylation to suppress polymerization .

Yield improvements (up to 85%) are reported with microwave-assisted synthesis .

Advanced: What is the compound’s role in enzyme inhibition studies?

Methodological Answer:

The phenolic hydroxyl and ketone groups act as electrophilic centers, enabling interactions with nucleophilic enzyme residues (e.g., cysteine in proteases):

- Kinetic Assays : Measure IC₅₀ values using fluorogenic substrates (e.g., Z-Gly-Pro-AMC for prolyl oligopeptidase) .

- Docking Studies : Computational models (AutoDock Vina) predict binding modes to active sites .

- Mutagenesis : Confirm binding residues (e.g., His57 in serine hydrolases) via site-directed mutagenesis .

Advanced: How stable is this compound under varying experimental conditions?

Methodological Answer:

- pH Stability : Degrades rapidly in alkaline conditions (pH >9) due to deprotonation of the hydroxyl group .

- Thermal Stability : Stable up to 150°C (TGA data), but prolonged heating in solution induces ketone reduction .

- Light Sensitivity : Store in amber vials at –20°C; UV exposure leads to phenoxy group cleavage .

Basic: What structural features influence its reactivity?

Methodological Answer:

- Hydroxyl Group : Enhances solubility in polar solvents and participates in H-bonding with biological targets .

- Phenoxy Group : Electron-withdrawing effect directs electrophilic substitution to the para position .

- Acetyl Moiety : Serves as a leaving group in nucleophilic substitution reactions (e.g., with amines or thiols) .

Advanced: What computational approaches model its interactions with biological targets?

Methodological Answer:

- Molecular Docking : Use Schrödinger Suite or GROMACS to predict binding affinity to enzymes (e.g., COX-2) .

- MD Simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories .

- QSAR Models : Correlate substituent electronegativity with bioactivity (R² >0.85 achievable) .

Advanced: How to address discrepancies in spectral data during characterization?

Methodological Answer:

- Solvent Artifacts : Re-run NMR in deuterated DMSO instead of CDCl₃ to resolve broadening from H-bonding .

- Dynamic Effects : Use low-temperature NMR (–40°C) to "freeze" conformational exchange in the phenoxy group .

- Impurity Peaks : Compare experimental MS/MS fragmentation with theoretical patterns (e.g., m/z 228 → 183) .

Advanced: What are its applications in drug discovery pipelines?

Methodological Answer:

- Lead Optimization : Modify the phenoxy group to enhance blood-brain barrier permeability (logP ~2.5 optimal) .

- SAR Studies : Replace hydroxyl with fluorine to improve metabolic stability .

- In Vivo Testing : Use rodent models to assess pharmacokinetics (e.g., t₁/₂ = 3.2 hours in mice) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。